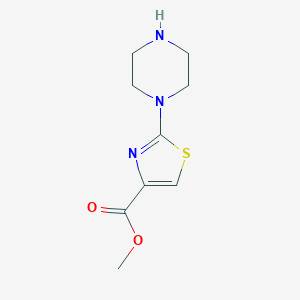
Methyl 2-(piperazin-1-yl)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a piperazine ring, a thiazole ring, and a carboxylate ester group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both piperazine and thiazole moieties in its structure makes it a versatile scaffold for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
Cyclization of 1,2-diamine derivatives with sulfonium salts: The ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Ring Opening of Aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.
Industrial Production Methods
Industrial production methods for methyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods focus on maximizing yield, purity, and cost-effectiveness while minimizing environmental impact.
化学反応の分析
Types of Reactions
Oxidation: Methyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
Methyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate has a wide range of scientific research applications:
作用機序
The mechanism of action of methyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
類似化合物との比較
Methyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
2-(Piperazin-1-yl)quinoline-3-carbaldehyde: This compound also contains a piperazine ring and exhibits similar biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound has a benzothiazole ring instead of a thiazole ring and is studied for its potential therapeutic applications.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole: This compound contains a benzimidazole ring and is investigated for its affinity to alpha1-adrenergic receptors.
The uniqueness of methyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C9H13N3O2S |
|---|---|
分子量 |
227.29 g/mol |
IUPAC名 |
methyl 2-piperazin-1-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H13N3O2S/c1-14-8(13)7-6-15-9(11-7)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3 |
InChIキー |
JXZBDUBZPSRXHV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CSC(=N1)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



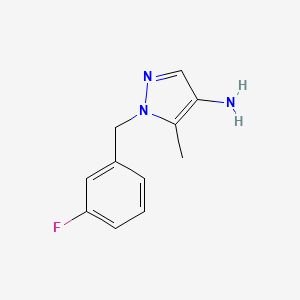

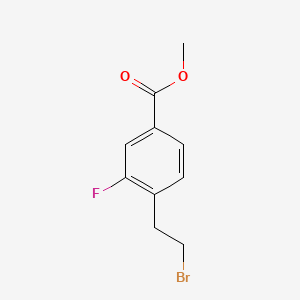
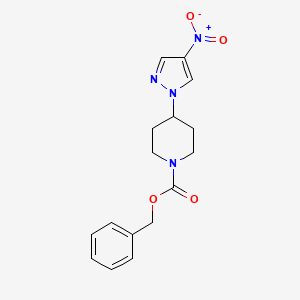
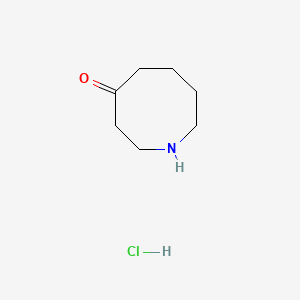
![[1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride](/img/structure/B15301831.png)
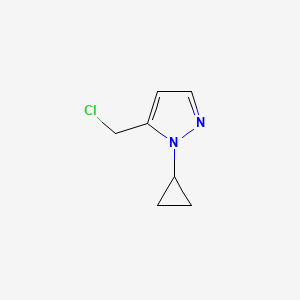
![5-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301843.png)
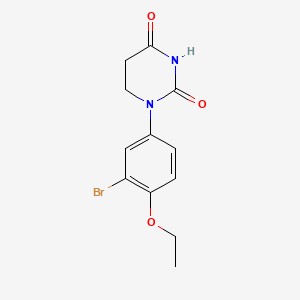
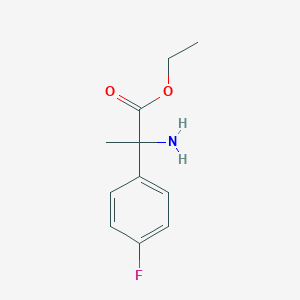
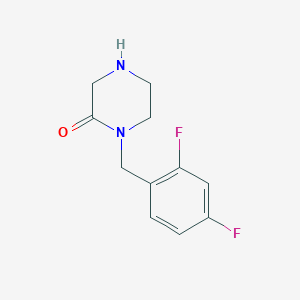
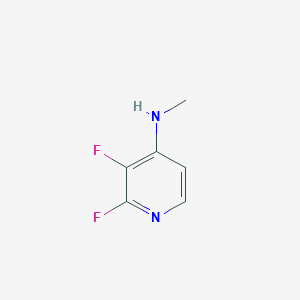
![1-[(Tert-butoxy)carbonyl]-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15301885.png)
